molecular formula C12H6O2 B14662184 Cyclobuta[b]naphthalene-1,2-dione CAS No. 41634-34-8

Cyclobuta[b]naphthalene-1,2-dione

Cat. No.: B14662184
CAS No.: 41634-34-8
M. Wt: 182.17 g/mol
InChI Key: HNXXOMDHBKFZFW-UHFFFAOYSA-N
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Description

Cyclobuta[b]naphthalene-1,2-dione is an organic compound with the molecular formula C12H6O2. It is a derivative of naphthalene, characterized by a fused cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobuta[b]naphthalene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This process yields Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce this compound . Another method involves the pyrolysis of benz[f]indene-1,2,3-trione .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cyclobuta[b]naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur in the presence of halogens or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Cyclobuta[b]naphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobuta[b]naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell walls, leading to cell lysis . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Cyclobuta[b]naphthalene-1,2-dione can be compared with other similar compounds, such as:

These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

41634-34-8

Molecular Formula

C12H6O2

Molecular Weight

182.17 g/mol

IUPAC Name

cyclobuta[b]naphthalene-1,2-dione

InChI

InChI=1S/C12H6O2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(11)14/h1-6H

InChI Key

HNXXOMDHBKFZFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C3=O

Origin of Product

United States

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